molecular formula C18H13N3O2S2 B2793722 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate CAS No. 1396863-56-1

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate

Cat. No.: B2793722
CAS No.: 1396863-56-1
M. Wt: 367.44
InChI Key: DCWNPORDIANNEA-UHFFFAOYSA-N
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Description

The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate (CAS: 1396863-56-1) features a unique structure comprising two benzo[d]thiazole moieties connected via an azetidin-3-yl ester bridge. Its molecular formula is C₁₈H₁₃N₃O₂S₂, with a molar mass of 367.44 g/mol . The azetidine ring (a four-membered saturated heterocycle) introduces rigidity, while the ester linkage distinguishes it from other benzothiazole derivatives.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-17(16-19-12-5-1-3-7-14(12)24-16)23-11-9-21(10-11)18-20-13-6-2-4-8-15(13)25-18/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWNPORDIANNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of benzo[d]thiazole-2-carboxylic acid with azetidin-3-ylamine under specific conditions, such as the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and scaling up production.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole structure often exhibit antimicrobial properties . Specifically, derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate have been studied for their ability to inhibit quorum sensing in Gram-negative bacteria, which is crucial for preventing biofilm formation and virulence factor production. This mechanism suggests potential applications in developing non-antibiotic therapeutic strategies against resistant bacterial strains .

Table 1: Biological Activities of Benzothiazole Derivatives

Activity TypeCompound ExampleObserved Effects
Antimicrobial1-(Benzo[d]thiazol-2-yl)azetidin-3-yl derivativesInhibition of biofilm formation
AnticancerBenzothiazole derivatives with azetidine ringsCytotoxic effects on cancer cell lines
Anti-inflammatoryVarious benzothiazole derivativesReduction in inflammatory markers

Anticancer Research

The anticancer potential of this compound has been highlighted in various studies. For instance, compounds derived from this structure have shown cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Case Study: Anticancer Activity Assessment

In a study by Eman A. Abd El-Meguid et al., new derivatives were synthesized and tested alongside doxorubicin, revealing enhanced cytotoxicity against HepG2 cells. This indicates the potential for these compounds to serve as effective alternatives or adjuncts in cancer therapy .

Material Science Applications

Beyond biological applications, the compound's unique structure allows for exploration in material sciences . Its ability to form stable complexes can be utilized in the development of novel materials with specific electronic or optical properties. Research is ongoing to investigate its use in creating coatings or sensors that leverage its chemical properties.

Mechanism of Action

The mechanism by which 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of certain biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Table 1: Structural Comparison of Key Benzothiazole Derivatives
Compound Name Core Structure Key Substituents/Linkers Molecular Weight (g/mol) References
Target Compound Two benzothiazoles Azetidin-3-yl ester 367.44
1-(Benzo[d]thiazol-2-yl)-3-phenylureas Benzothiazole + phenyl Three-membered urea linker ~300–350 (estimated)
1-(Benzo[d]thiazol-2-yl)-5-iodopentan-1-one Benzothiazole + alkyl chain Iodinated pentan-1-one chain ~390 (estimated)
8b () Benzothiazole + 4-methoxyphenyl Pentan-1-one ketone ~340 (estimated)
4-(Benzo[d]thiazol-2-yl)phenyl thioureas Benzothiazole + arylthiourea Thiourea linker ~330–380

Key Observations :

  • Rigidity vs. Flexibility : The target compound’s azetidine ring imposes conformational constraints absent in analogues with flexible alkyl chains (e.g., pentan-1-one derivatives) or urea linkers . This rigidity may enhance target selectivity but reduce metabolic stability.
  • Linker Chemistry : The ester group in the target contrasts with ketones (e.g., 8b ), thioureas (e.g., 2a ), or triazoles (e.g., ), impacting hydrogen-bonding capacity and hydrolytic stability.

Physicochemical Properties

  • Molecular Weight : At 367.44 g/mol, the target is within the typical range for drug-like molecules, though larger than phenylurea derivatives (~300 g/mol) .

Biological Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzo[d]thiazole ring with an azetidine moiety. The synthesis typically involves several steps:

  • Formation of the Benzo[d]thiazole Ring : Achieved through cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
  • Synthesis of the Azetidine Ring : Formed via cyclization of β-amino alcohols or β-amino halides.
  • Coupling : Involves the formation of a carbon-nitrogen bond between the benzo[d]thiazole and azetidine rings using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, thiazole-based compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 100 µg/mL .

A specific study demonstrated that derivatives with thiazole rings exhibited strong antibacterial potency, outperforming standard antibiotics like ampicillin . The compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Studies have shown that related thiazole derivatives can inhibit viral proteases, which are crucial for viral replication. For example, certain thiazolidinone derivatives displayed IC50 values as low as 0.01 µM against SARS-CoV-2 protease while maintaining acceptable cellular viability in human cell lines .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Cellular Interaction : It interacts with cellular receptors or proteins, modulating signaling pathways related to cell proliferation and apoptosis.
  • Structural Compatibility : The unique structure allows for effective binding to biological targets, enhancing its pharmacological profile .

Case Studies and Research Findings

StudyFindings
Demonstrated superior antibacterial activity against S. pneumoniae and Staphylococcus epidermidis with MICs < 0.05 µg/mL.
Reported significant antiviral activity against SARS-CoV-2 protease with minimal cytotoxicity in human cells (57% viability at 0.01 µM).
Confirmed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with varying MICs depending on structural modifications.

Q & A

Q. Basic Protocol

  • Thermal stability : TGA-DSC to identify decomposition temperatures.
  • Photostability : Exposure to UV light (ICH Q1B guidelines) with HPLC monitoring.
  • Hydrolytic stability : pH-dependent degradation studies (1–10) tracked via LC-MS .

Advanced Approach
Time-resolved X-ray diffraction (TR-XRD) captures real-time structural changes during degradation. For forced degradation studies, use radical initiators (AIBN) to simulate oxidative stress, analyzed by EPR spectroscopy to identify radical intermediates .

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